molecular formula C14H17N3O B14526469 4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine CAS No. 62565-33-7

4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine

Cat. No.: B14526469
CAS No.: 62565-33-7
M. Wt: 243.30 g/mol
InChI Key: DTQIEYGYCRWZLS-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that contains both a pyrazole and a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the morpholine ring, which is often used in pharmaceuticals, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with morpholine under specific conditions. One common method is the Michael addition of an aromatic aldehyde with an arylpyrazolone, followed by a reaction with morpholine . The reaction is usually catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The morpholine ring may enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

62565-33-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

4-(3-methyl-4-phenylpyrazol-1-yl)morpholine

InChI

InChI=1S/C14H17N3O/c1-12-14(13-5-3-2-4-6-13)11-17(15-12)16-7-9-18-10-8-16/h2-6,11H,7-10H2,1H3

InChI Key

DTQIEYGYCRWZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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